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Compound of Interest

Compound Name: Baliforsen sodium

Cat. No.: B12651173

Introduction

Alicaforsen (formerly ISIS 2302) is a first-generation antisense oligonucleotide designed to
treat inflammatory bowel disease (IBD), including ulcerative colitis (UC).[1] It is a 20-base
phosphorothioate oligonucleotide that specifically targets the messenger RNA (mMRNA) of
human Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] ICAM-1 is a key glycoprotein
expressed on vascular endothelial and intestinal epithelial cells, which is significantly
upregulated in inflamed intestinal mucosa.[3][4] By promoting the adhesion and migration of
leukocytes to inflamed tissues, ICAM-1 plays a critical role in the inflammatory cascade of UC.
The enema formulation of Alicaforsen allows for topical delivery to the distal colon, maximizing
drug concentration at the site of inflammation while minimizing systemic exposure.

Mechanism of Action

Alicaforsen functions by specifically inhibiting the production of the ICAM-1 protein. Its
oligonucleotide sequence is complementary to a segment of the human ICAM-1 mRNA. Upon
administration, Alicaforsen enters the target cells in the colonic mucosa and hybridizes with the
ICAM-1 mRNA, forming a DNA-RNA duplex. This duplex is recognized and degraded by the
intracellular enzyme Ribonuclease H (RNase H). The destruction of the mRNA template
prevents its translation into the ICAM-1 protein, thereby down-regulating the expression of
ICAM-1 on the cell surface. This reduction in ICAM-1 levels impedes leukocyte trafficking to the
colon, thus mitigating the inflammatory response characteristic of ulcerative colitis.
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Caption: Mechanism of Action of Alicaforsen in Ulcerative Colitis.
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Summary of Clinical Efficacy

Clinical studies have evaluated Alicaforsen enema in patients with mild to moderately active,

left-sided or distal ulcerative colitis. The formulation has shown a favorable safety profile and

demonstrated efficacy, particularly in providing a durable clinical response that outlasts the

treatment period.

Table 1: Efficacy of Alicaforsen Enema vs. Placebo in Ulcerative Colitis

Study

Van Deventer et
al. (2004)

Treatment
Arms &
Duration

40 patients; 4
mg/mL (240
mg)
Alicaforsen or
Placebo daily
for 28 days

Key Efficacy
Endpoint

%
Improvement
in Disease
Activity Index
(DAI) at Day 29

Result Citation

70%
(Alicaforsen)
vs. 28%
(Placebo);
p=0.004

% Improvement
in DAI at Month 3

68% (4 mg/mL
Alicaforsen) vs.
11.5% (Placebo);
p=0.021

Van Deventer et
al. (2006)

112 patients; 240
mg Alicaforsen or
Placebo daily for

6 weeks

% Reduction in
DAI from
baseline at Week
18

51%
(Alicaforsen) vs.
18% (Placebo);
p=0.04

| | | % Reduction in DAI from baseline at Week 30 | 50% (Alicaforsen) vs. 11% (Placebo);

p=0.03 | |

Table 2: Efficacy of Alicaforsen Enema vs. Active Comparator (Mesalazine)
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Treatment

Key Efficacy L
Study Arms & . Result Citation
. Endpoint
Duration
159 patients;
240 mg
Alicaforsen . 146 days (240
Median
Enema, 120 . mg
_ . Duration of )
Miner et al. mg Alicaforsen L Alicaforsen)
Clinical
Enema,or4g vs. 54 days
. Response .
Mesalazine (Mesalazine)

Enema daily
for 6 weeks

| | | Complete Mucosal Healing at Week 18 | 20% (240 mg Alicaforsen) vs. 7% (Mesalazine);
p=0.06 | |

Protocols for Clinical Investigation

The following protocol outlines a generalized methodology for a Phase Il clinical study of
Alicaforsen enema, based on previously conducted trials.

Protocol Title: A Randomized, Double-Blind, Placebo-Controlled Study of Alicaforsen Enema for
the Treatment of Mild to Moderately Active Left-Sided Ulcerative Colitis.

1. Objectives:

e Primary: To evaluate the efficacy of Alicaforsen 240 mg enema compared to placebo in
inducing clinical improvement at Week 6, as measured by the Disease Activity Index (DAI).

e Secondary: To assess the safety and tolerability of Alicaforsen enema, evaluate the durability
of clinical response up to 30 weeks post-treatment, and assess rates of mucosal healing.

2. Study Population:

e Inclusion Criteria:
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[e]

Adults aged 18-75 years.

o

Diagnosed with left-sided ulcerative colitis (inflammation extending up to the splenic
flexure).

o

Mild to moderately active disease, defined by a DAI score of 4-10.

[¢]

Stable doses of oral 5-ASA compounds are permitted.

Exclusion Criteria:
o Use of steroids, immunosuppressants, or other biologics within 30 days of screening.
o Presence of severe colitis, toxic megacolon, or bowel stricture.
o Positive stool culture for infectious pathogens.
. Study Design & Drug Administration:
Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Randomization: Patients will be randomized in a 1:1 ratio to receive either Alicaforsen or a
matching placebo.

Intervention:

o Active Arm: Alicaforsen 240 mg formulated in a 60 mL aqueous solution for rectal
administration.

o Control Arm: Placebo 60 mL enema, identical in appearance.

Administration: Patients will self-administer one enema nightly for a duration of 6 weeks.
Patients should be instructed to retain the enema for as long as possible, preferably
overnight.

. Assessments & Endpoints:

Screening (Day -14 to -1): Confirmation of eligibility, baseline DAI score, endoscopy, and
laboratory tests.
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o Treatment Period (Week 0 to Week 6):

o DAI scores assessed at Week 3 and Week 6. The DAI is a composite score measuring
stool frequency, rectal bleeding, endoscopic findings, and a physician's global
assessment.

o Adverse event monitoring.

o Follow-up Period (Week 7 to Week 30):
o DAI scores assessed at Weeks 10, 18, and 30 to evaluate response durability.
o Endoscopy repeated at Week 10 to assess for mucosal healing.

o Monitoring for disease relapse or the need for rescue medication.
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Caption: Generalized workflow for an Alicaforsen enema clinical trial.
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5. Data Analysis:

e The primary efficacy analysis will be an intent-to-treat (ITT) comparison of the change in DAI
score from baseline to Week 6 between the Alicaforsen and placebo groups.

e Secondary analyses will include the proportion of patients achieving clinical remission
(defined as DAI < 2), clinical response (DAI decrease of > 3 points), and endoscopic
improvement.

» Durability of response will be analyzed by comparing DAI scores at follow-up time points and
using time-to-relapse analysis.

These notes and protocols provide a comprehensive framework for researchers and drug
development professionals working with the enema formulation of Alicaforsen for ulcerative
colitis. The data indicates a promising therapeutic profile, particularly regarding its durable,
disease-modifying effects after a short course of treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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